N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride
Overview
Description
N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H15N·HCl. It is a derivative of cyclopropanamine, featuring a phenyl group attached to an ethylene bridge, and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of cyclopropanamine with phenylacryl chloride under controlled conditions. The reaction typically involves the use of a strong base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions: N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Scientific Research Applications
N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride has a wide range of applications in scientific research. It is used in chemistry for the synthesis of complex organic molecules, in biology for studying enzyme interactions, in medicine for developing new therapeutic agents, and in industry for creating advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to various biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include cyclopropanamine derivatives and phenylacryl-based compounds, but the presence of the ethylene bridge and phenyl group gives it distinct properties and applications.
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Properties
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]cyclopropanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12;/h1-7,12-13H,8-10H2;1H/b7-4+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYKLGLDWNNFTR-KQGICBIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC=CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC/C=C/C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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